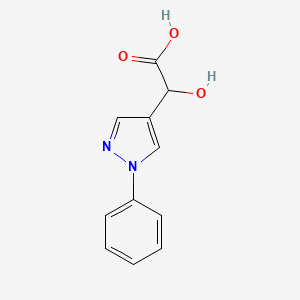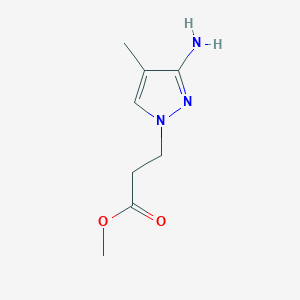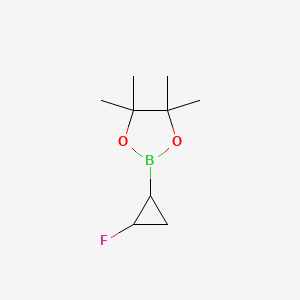
2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of a fluorocyclopropyl group and a dioxaborolane ring, making it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorocyclopropyl derivatives with boronic acid or boronate esters. One common method is the reaction of 2-fluorocyclopropyl bromide with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
化学反应分析
Types of Reactions
2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Substitution: The fluorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation reactions.
科学研究应用
2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
作用机制
The mechanism of action of 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The fluorocyclopropyl group enhances the reactivity and stability of the compound, making it an efficient reagent for these reactions .
相似化合物的比较
Similar Compounds
2-Fluorocyclopropylboronic Acid: Similar in structure but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-(2-trifluoromethylphenyl)-1,3,2-dioxaborolane: Contains a trifluoromethyl group instead of a fluorocyclopropyl group.
Uniqueness
2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a fluorocyclopropyl group and a dioxaborolane ring. This structure imparts high reactivity and stability, making it a valuable reagent in various chemical reactions and applications .
属性
分子式 |
C9H16BFO2 |
|---|---|
分子量 |
186.03 g/mol |
IUPAC 名称 |
2-(2-fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C9H16BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3 |
InChI 键 |
POMLRTZOASUWBX-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



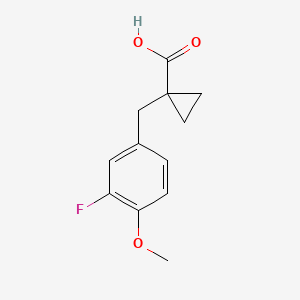
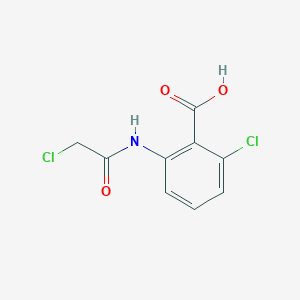

![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)
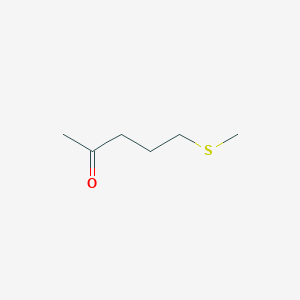
![Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
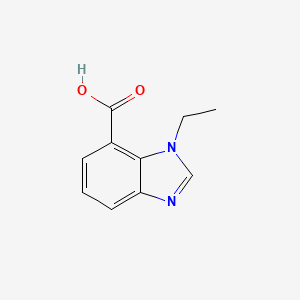
![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)
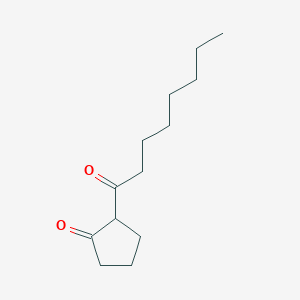
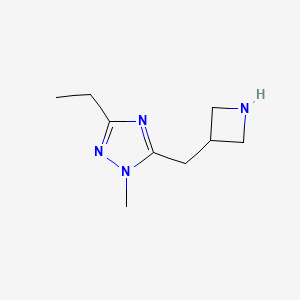
![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)
